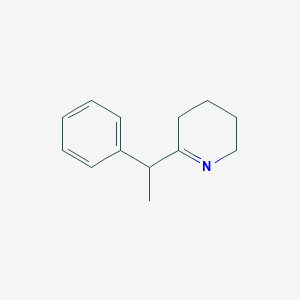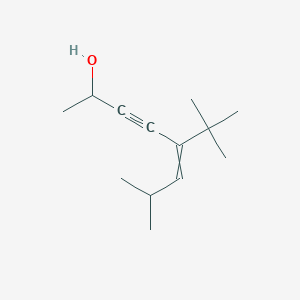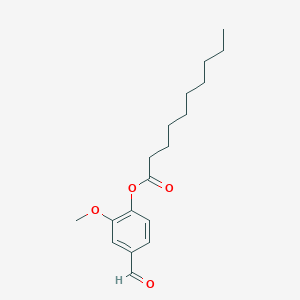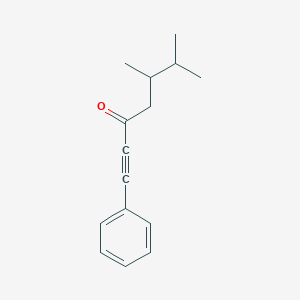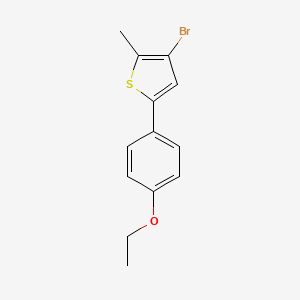
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of bromine, ethoxyphenyl, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- typically involves the bromination of a thiophene derivative followed by the introduction of the ethoxyphenyl and methyl groups. One common method is the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 3-bromo-2-methylthiophene can then undergo a Suzuki coupling reaction with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or alkyne-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 3-bromo-2-methyl-: Lacks the ethoxyphenyl group, making it less versatile in certain applications.
Thiophene, 3-bromo-5-phenyl-2-methyl-: Similar structure but without the ethoxy group, which may affect its reactivity and solubility.
Thiophene, 3-bromo-5-(4-methoxyphenyl)-2-methyl-: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties.
Uniqueness
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- stands out due to the presence of the ethoxyphenyl group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in organic synthesis, material science, and pharmaceuticals.
Propiedades
Número CAS |
861883-96-7 |
|---|---|
Fórmula molecular |
C13H13BrOS |
Peso molecular |
297.21 g/mol |
Nombre IUPAC |
3-bromo-5-(4-ethoxyphenyl)-2-methylthiophene |
InChI |
InChI=1S/C13H13BrOS/c1-3-15-11-6-4-10(5-7-11)13-8-12(14)9(2)16-13/h4-8H,3H2,1-2H3 |
Clave InChI |
HMGASDDTIDJXTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=C(S2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


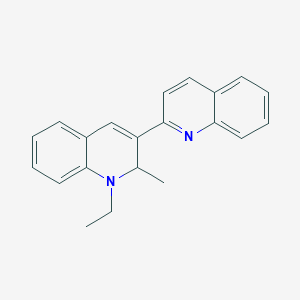

![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)
![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
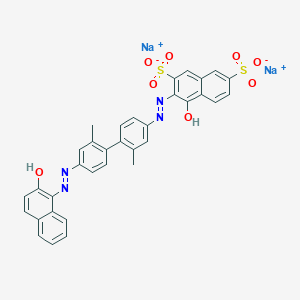
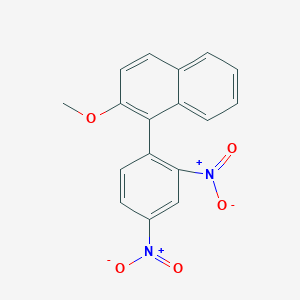
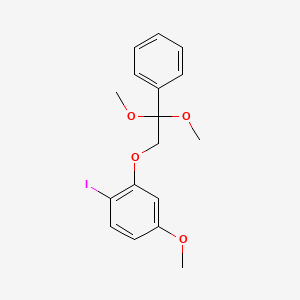
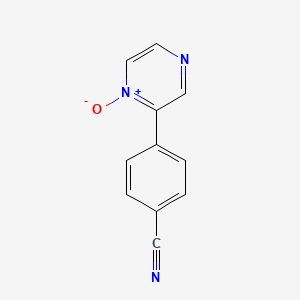
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
